[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353975-39-9) is a synthetic intermediate featuring a piperidine core substituted with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety. Its molecular formula is C₁₆H₂₉N₃O₃, with a molar mass of 311.42 g/mol . The compound is structurally characterized by:
- A piperidin-2-ylmethyl backbone, providing conformational flexibility.
- A cyclopropyl group, which enhances steric and electronic modulation.
- A tert-butyl carbamate protecting group, commonly used to stabilize amines during synthesis.
This compound has been utilized in pharmaceutical research as a building block for protease inhibitors and kinase modulators.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSPDCKVUZEZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115406 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-64-9 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C19H27N3O3
- Molecular Weight : 345.44 g/mol
- CAS Number : 1353966-64-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes increases acetylcholine levels, enhancing cholinergic transmission .
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. Specifically, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Piperidine derivatives have been noted for their effectiveness against various bacterial strains, including MRSA and E. coli, by disrupting cell wall synthesis and other cellular functions .
Case Studies
- Alzheimer’s Disease Model : A study demonstrated that a related piperidine derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterases and exhibiting antioxidant properties .
- Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal tumor cells indicated that the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved the compound's ability to trigger apoptosis pathways within the cancer cells .
- Antimicrobial Efficacy : In a comparative study, piperidine-based compounds were tested against fungal strains such as Candida albicans and Aspergillus fumigatus. Results indicated that these compounds effectively inhibited fungal growth by targeting ergosterol biosynthesis .
Data Table: Biological Activities
Comparison with Similar Compounds
Substituent Effects
- Chloro-acetyl analog (CAS 1353960-92-5) : The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. However, this increases toxicity risks, as seen in structurally related iodomethyl-pyrrolidine derivatives, which are classified as skin/eye irritants and respiratory hazards .
Ring Modifications
Lipophilicity and Pharmacokinetics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
